Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)-

Catalog No.
S14116453
CAS No.
159419-35-9
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, ...

CAS Number

159419-35-9

Product Name

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)-

IUPAC Name

methyl (3R)-3-hydroxy-5-methylhexanoate

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-6(2)4-7(9)5-8(10)11-3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1

InChI Key

SFJDGEXPYKDGTD-SSDOTTSWSA-N

Canonical SMILES

CC(C)CC(CC(=O)OC)O

Isomeric SMILES

CC(C)C[C@H](CC(=O)OC)O

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- is a chemical compound with the molecular formula C8H16O3C_8H_{16}O_3 and a molecular weight of approximately 160.21 g/mol. It is classified as an ester derived from hexanoic acid, featuring a hydroxyl group and a methyl group at specific positions on the carbon chain. The compound is recognized by its CAS number, 159419-35-9, and is also known by various synonyms including methyl (3R)-3-hydroxy-5-methylhexanoate .

The structure of this compound includes a six-carbon chain (hexanoic acid) with a hydroxyl group at the third carbon and a methyl group at the fifth carbon, making it a branched-chain fatty acid derivative. This unique structure contributes to its distinct chemical properties and potential applications in various fields.

Typical of esters and alcohols:

  • Esterification: The reaction between hexanoic acid and methanol can produce this ester, releasing water.
  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and methanol.
  • Transesterification: This compound can react with other alcohols to form different esters.
  • Oxidation: The hydroxyl group may undergo oxidation to form a corresponding ketone or aldehyde.

These reactions highlight the compound's reactivity and versatility in organic synthesis.

Research indicates that hexanoic acid derivatives exhibit various biological activities. The presence of the hydroxyl group suggests potential roles in antimicrobial and antifungal activities, as similar compounds have shown effectiveness against various pathogens. Additionally, esters of fatty acids are often involved in metabolic processes, potentially influencing lipid metabolism and energy production in biological systems .

The synthesis of hexanoic acid, 3-hydroxy-5-methyl-, methyl ester can be achieved through several methods:

  • Direct Esterification: Reacting hexanoic acid with methanol in the presence of an acid catalyst.
  • Grignard Reaction: Using a Grignard reagent derived from 3-hydroxy-5-methylhexan-2-one followed by reaction with carbon dioxide to form the carboxylic acid, which can then be converted to the ester.
  • Biocatalytic Processes: Employing lipases for transesterification reactions under mild conditions to produce this compound from fatty acids and alcohols.

These methods provide options for synthesizing the compound with varying degrees of efficiency and environmental impact.

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester finds applications across several domains:

  • Flavoring Agents: Used in food products for its pleasant aroma and flavor profile.
  • Fragrance Industry: Incorporated into perfumes and cosmetics for its sweet scent.
  • Pharmaceuticals: Potential use as an intermediate in drug synthesis or as a biologically active agent.
  • Biodegradable Plastics: As part of polymer formulations due to its ester functionality.

These applications leverage its unique chemical properties for commercial benefits.

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester shares similarities with other compounds within the fatty acid ester category. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Hexanoic AcidC6H12O2C_6H_{12}O_2116.16 g/molStraight-chain fatty acid without hydroxyl or methyl groups
Methyl 3-hydroxyhexanoateC7H14O3C_7H_{14}O_3146.18 g/molLacks the additional methyl group at position five
(R)-(-)-3-hydroxy-5-methyl-hexanoic AcidC7H14O3C_7H_{14}O_3146.18 g/molDifferent stereochemistry affecting biological activity
Methyl CaproateC6H12O2C_6H_{12}O_2116.16 g/molA simple caproate without hydroxyl functionality

The uniqueness of hexanoic acid, 3-hydroxy-5-methyl-, methyl ester lies in its branched structure featuring both a hydroxyl and a methyl group, which distinguishes it from linear counterparts and influences its reactivity and biological properties .

Transition Metal-Catalyzed Hydrogenation

The asymmetric hydrogenation of β-ketoesters using chiral transition metal complexes has emerged as a cornerstone for synthesizing (3R)-3-hydroxy-5-methylhexanoic acid methyl ester. Ruthenium-based catalysts, such as the DIPSkewphos/3-AMIQ-Ru(II) system, enable dynamic kinetic resolution (DKR) during hydrogenation, achieving enantiomeric excess (ee) values exceeding 99%. This system operates via a proposed transition state where the β-ketoester binds to the Ru center through its carbonyl oxygen, while the chiral ligand induces stereochemical control.

Table 1: Performance of Catalytic Systems in β-Ketoester Hydrogenation

Catalyst SystemSubstrate Scopeee (%)Diastereomeric Ratio (dr)
DIPSkewphos/3-AMIQ-Ru(II)α-Alkyl β-ketoesters≥99≥99:1 (anti:syn)
BINAP-RuLinear β-ketoesters92–9595:5

Key parameters influencing selectivity include:

  • Ligand structure: Bulky phosphine ligands enhance steric differentiation at the catalytic site.
  • Solvent polarity: Polar aprotic solvents like methanol improve substrate solubility and transition state stabilization.

Organocatalytic Transfer Hydrogenation

Non-metallic systems employing chiral organocatalysts, such as thiourea-based catalysts, provide a metal-free alternative. These catalysts facilitate hydride transfer from Hantzsch esters to β-ketoesters via hydrogen-bonding interactions. While ee values remain moderate (80–88%), this method avoids metal contamination, making it suitable for pharmaceutical synthesis.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

160.109944368 g/mol

Monoisotopic Mass

160.109944368 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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